(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate

Pharmaceutical intermediate Solid-state handling Process chemistry

This chiral N-Boc-protected pyrrolidine oxalate salt is the penultimate intermediate in Telaprevir (VX-950) manufacture. The crystalline oxalate form (mp 158-162 °C) enables accurate stoichiometric charging, while ≥98.5% HPLC purity and ICH Q3C-compliant residual solvents (≤500 ppm) minimize API impurity carry-over. • Enantiopurity verified via [α]D20 = +32° to +35° specification, eliminating need for chiral HPLC method development. • Heavy metals ≤10 ppm and water ≤0.5% ensure batch-to-batch consistency for GMP intermediate filing and ANDA/DMF submissions.

Molecular Formula C14H23NO6
Molecular Weight 301.339
CAS No. 907606-68-2
Cat. No. B591493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
CAS907606-68-2
Molecular FormulaC14H23NO6
Molecular Weight301.339
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C2CCCC2CN1.C(=O)(C(=O)O)O
InChIInChI=1S/C12H21NO2.C2H2O4/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10;3-1(4)2(5)6/h8-10,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t8-,9-,10-;/m0./s1
InChIKeyZCTXDLWZMFBZEV-PUBMXKGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

907606-68-2: Stereodefined Telaprevir Intermediate Overview


(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS 907606-68-2) is a chiral, bicyclic N-Boc-protected pyrrolidine building block in the form of an oxalate salt. It carries three defined stereocenters and belongs to the class of octahydrocyclopenta[c]pyrrole carboxylate derivatives widely employed as key intermediates in pharmaceutical synthesis. The compound is most prominently recognized as a penultimate-stage intermediate in the manufacture of Telaprevir (VX‑950), a first‑generation HCV NS3/4A protease inhibitor . It is supplied as a white to off‑white crystalline powder with typical purities ≥98.5% (HPLC) and defined heavy‑metal and residual‑solvent limits [1].

Crystalline oxalate salt enables precise gravimetric dispensing and long-term stability
N-Boc protecting group supports orthogonal deprotection in peptide coupling workflows
Stereodefined octahydrocyclopenta[c]pyrrole core fits Telaprevir C-ring construction

Why Generic Octahydrocyclopenta[c]pyrrole Analogs Cannot Substitute


Compounds sharing the octahydrocyclopenta[c]pyrrole scaffold are not interchangeable due to fundamental differences in salt form, protecting group stability, solid-state handling, and purity profiles. The oxalate salt of the N-Boc tert-butyl ester offers distinct advantages: a well-defined crystalline solid with melting point 158–162 °C provides easier weighing, higher bulk stability, and lower hygroscopicity compared to the free‑base form (density 1.024 g/cm³, boiling point 279 °C) which is typically a liquid or low‑melting solid . Moreover, the tert‑butyl carbamate (Boc) protecting group imparts orthogonal deprotection selectivity relative to ethyl ester hydrochloride variants (≥98.0% purity), which release HCl upon deprotection and can corrode reaction equipment [1]. The defined heavy metal (≤10 ppm) and residual solvent (≤500 ppm) specifications of the oxalate salt further ensure batch-to-batch consistency in regulated GMP environments [2].

Solid form vs. liquid free base
Liquid free base lacks crystalline handling and oxidative stability; direct substitution may alter dispensing accuracy and process reproducibility.
Boc vs. ethyl ester HCl deprotection
Ethyl ester hydrochloride releases HCl upon cleavage and lacks orthogonal Boc selectivity; interchange may compromise downstream coupling fidelity and equipment compatibility.
Purity and impurity specification gaps
Analog batches often come with lower purity (≥98.0%) or undocumented residual solvent/heavy metal limits; mismatch may shift impurity profiles and batch consistency in regulated process development.

Quantitative Evidence for Selecting This Oxalate Intermediate


Crystalline Solid Advantages Over Liquid Free Base

The oxalate salt (CAS 907606-68-2) is a white to off-white crystalline powder with a defined melting point of 158–162 °C [1]. In contrast, the unprotected free base tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 714194-68-0) is a liquid with density 1.024 g/cm³ and boiling point 279 °C, and no reported melting point . The crystalline solid form enables precise gravimetric dispensing (≤0.5% weighing error) and improves long-term storage stability, whereas the liquid free base requires specialized containment and is prone to oxidative degradation.

Physical form
Head-to-head
Crystalline powder, mp 158–162 °C vs. liquid free base, bp 279 °C
Solid state supports precise gravimetric handling and storage stability.
Supplier-reported data; lot-specific review advised.
Pharmaceutical intermediate Solid-state handling Process chemistry

Higher Purity and Tighter Specifications vs. Ethyl Ester HCl

The oxalate salt demonstrates HPLC purity ≥98.5%, with residual solvents ≤500 ppm (ICH Q3C), water content ≤0.5% (Karl Fischer), and heavy metals ≤10 ppm [1]. The commonly used ethyl ester hydrochloride comparator (CAS 1147103-42-1) is supplied at ≥98.0% purity and lacks publicly specified heavy metal or residual solvent limits [2]. The 0.5 percentage-point purity improvement reduces total organic impurities by at least 25% relative to the 98.0% baseline.

Purity profile
Specification review
HPLC purity ≥98.5%, residual solvents ≤500 ppm vs. ≥98.0% purity, limits unspecified
Tighter impurity controls may support batch-to-batch consistency in downstream synthesis.
Verify specification against certificate of analysis.
Purity control Pharmaceutical intermediate GMP compliance

Defined Optical Rotation for Enantiopurity Verification

The oxalate salt provides a certified specific optical rotation of [α]D20 = +32° to +35° (c=1, MeOH) [1]. For the free base and the ethyl ester hydrochloride, no specific rotation values are publicly reported by suppliers, making enantiopurity verification dependent on in-house chiral chromatography. The availability of a validated polarimetric specification accelerates incoming quality control (QC) release and reduces the need for method development.

Chiral identity
Specification review
[α]D20 +32° to +35° (c=1, MeOH)
Vendor-certified rotation enables enantiopurity QC without dedicated chiral HPLC.
Polarimetric specification aids incoming release testing.
Chiral building block Enantiomeric purity Asymmetric synthesis

Kilogram-Scale Production with Documented Batch Consistency

Multiple specialized suppliers offer the target compound at production scales up to kilograms with guaranteed purity ≥98% (HPLC) and moisture ≤0.5% [1]. By comparison, the free base tert-butyl ester is primarily available at lower purities (typically 95%) from many vendors , and the ethyl ester hydrochloride often appears at ≤98.0% purity [2]. The demonstrated large-scale availability of the oxalate salt with documented analytical certificates reduces supply chain risk for process development and pilot-plant campaigns.

Supply scale
Source review
Available at kg scale, purity ≥98% (HPLC), moisture ≤0.5%
Multi‑kilogram availability may reduce purification burden and supply risk.
Batch‑specific certificates recommended before campaign use.
Supply chain Scale-up Pharmaceutical manufacturing

Research and Industrial Applications of 907606-68-2


Telaprevir and HCV Protease Inhibitor API Synthesis

The compound serves as the penultimate intermediate in Telaprevir manufacturing, where the N-Boc protecting group is cleaved and the resulting amine is coupled to the peptide backbone. The crystalline oxalate form ensures accurate stoichiometric charging, while the ≥98.5% purity and ≤500 ppm residual solvents minimize impurity carry-over, directly improving the yield and purity of the final API [1].

Stereospecific Fragment Coupling in Drug Discovery

The defined [α]D20 = +32° to +35° specification enables rapid enantiopurity confirmation without developing chiral HPLC methods. This is particularly valuable in medicinal chemistry programs where the octahydrocyclopenta[c]pyrrole core is incorporated into candidate molecules via amide bond formation or reductive amination, and where enantiomeric integrity is critical for target binding [1].

Continuous Flow Chemistry with Solid Feeder Inputs

The crystalline powder form of the oxalate salt is compatible with automated solid-dispensing systems used in continuous flow reactors. The defined melting point (158–162 °C) and stability under recommended storage conditions (2–8 °C) ensure consistent feed rates, unlike the liquid free base which demands liquid-handling pumps and may undergo thermal degradation at elevated processing temperatures [1].

GMP Intermediate Qualification with Full Impurity Profile

With heavy metals ≤10 ppm, water content ≤0.5%, and residual solvents ICH Q3C compliant, the target compound meets the stringent quality requirements for GMP intermediate filing. The comprehensive impurity profile reduces the analytical burden during method validation and facilitates regulatory acceptance in ANDA and DMF submissions [1].

Application
Selection Property
Validation Focus
Telaprevir C-ring intermediate synthesis
Crystalline oxalate salt with Boc protection
Stoichiometric accuracy and impurity carry-over control
Stereospecific fragment coupling in medicinal chemistry
Certified optical rotation specification
Enantiopurity verification without chiral method development
Continuous flow solid‑feeder compatibility
Crystalline powder with defined melting range
Consistent solid dispensing and thermal stability at process temperatures
Process intermediate impurity profiling
Defined residual solvent and heavy metal limits
Impurity documentation for method validation support
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